Methyl alpha-hydroxyfuran-2-acetate
Overview
Description
Methyl alpha-hydroxyfuran-2-acetate is a chemical compound with a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Furane . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of Methyl alpha-hydroxyfuran-2-acetate involves various methods. One such method is the cross-ketonization of methyl 2-furoate with carboxylic acids . Another method involves the oxidation of alkyl enol ethers to enals, which allows the formation of di-, tri-, and tetrasubstituted olefins .Molecular Structure Analysis
Methyl alpha-hydroxyfuran-2-acetate has a molecular weight of 156.14 g/mol. It contains 8 Hydrogen atoms, 7 Carbon atoms, and 4 Oxygen atoms . The molecular structure includes 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Furane .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as Methyl alpha-hydroxyfuran-2-acetate, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .
Medicinal Chemistry
In the realm of medicinal chemistry, furan derivatives have taken on a special position . They have been used in the creation of numerous innovative antibacterial agents due to their remarkable therapeutic efficacy .
Organic Chemistry
Furan derivatives offer a wide range of prospects in the field of organic chemistry . They can be made through numerous methods and undergo numerous structural reactions .
Biomass Conversion
Furan platform chemicals (FPCs), which include furan derivatives like Methyl alpha-hydroxyfuran-2-acetate, are directly available from biomass . They represent a shift from traditional resources such as crude oil to biomass .
Large-Scale Manufacturing
Furan derivatives are also involved in large-scale manufacturing processes . However, there can be difficulties when a secondary FPC, like 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
Synthesis of Other Compounds
Furan derivatives can be used in the synthesis of other compounds . The main routes for the preparation of 5-hydroxyfuran-2(5H)-one derivatives include transformations of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, as well as synthetic modifications of furan derivatives .
Mechanism of Action
Target of Action
Methyl alpha-hydroxyfuran-2-acetate is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan derivatives have been extensively studied due to their wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives, in general, have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
For instance, Trichoderma atroviride, a genetically engineered fungi, achieved high levels of bioconversion of HMF to 2,5 diformylfuran .
Result of Action
Furan derivatives have been known to exhibit a variety of therapeutic advantages .
Action Environment
The synthesis of furan derivatives has been explored under various conditions .
properties
IUPAC Name |
methyl 2-(furan-2-yl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCNXXRNLGYQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941061 | |
Record name | Methyl (furan-2-yl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19377-70-9 | |
Record name | Methyl α-hydroxy-2-furanacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19377-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl alpha-hydroxyfuran-2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019377709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (furan-2-yl)(hydroxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-hydroxyfuran-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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